Saxagliptin-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saxagliptin-13C3 is a labeled form of saxagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which function by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in the bloodstream .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin-13C3 involves the incorporation of carbon-13 isotopes into the saxagliptin moleculeThe process typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-density fermentation techniques to produce the necessary enzymes for the biocatalytic steps. Optimization of reaction conditions, such as temperature, pH, and enzyme concentration, is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the adamantane ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated saxagliptin derivatives, amine derivatives, and various substituted saxagliptin analogs .
Wissenschaftliche Forschungsanwendungen
Saxagliptin-13C3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of saxagliptin in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of saxagliptin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of saxagliptin in the treatment of type 2 diabetes mellitus.
Industry: Applied in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of saxagliptin
Wirkmechanismus
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control in patients with type 2 diabetes mellitus .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but differing in its chemical structure and pharmacokinetic properties.
Vildagliptin: A DPP-4 inhibitor that rapidly dissociates from the enzyme compared to saxagliptin.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways
Uniqueness of Saxagliptin-13C3: this compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful in metabolic studies and pharmacokinetic analyses. Its prolonged binding to DPP-4 and selective inhibition of the enzyme also distinguish it from other DPP-4 inhibitors .
Eigenschaften
CAS-Nummer |
1246812-44-1 |
---|---|
Molekularformel |
C₁₅¹³C₃H₂₅N₃O₂ |
Molekulargewicht |
318.39 |
Synonyme |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.